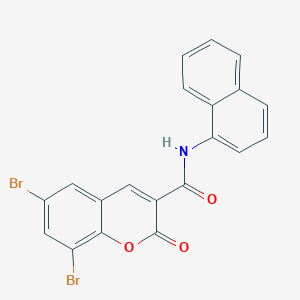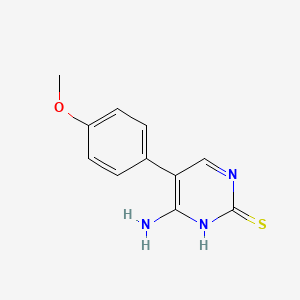
1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a synthetic organic compound with the molecular formula C11H20N2O5S2 It is characterized by the presence of two 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl groups attached to a central urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the following steps:
Formation of 3-methyl-1,1-dioxidotetrahydrothiophene: This intermediate can be synthesized by the oxidation of 3-methylthiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Urea Formation: The 3-methyl-1,1-dioxidotetrahydrothiophene is then reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate.
Coupling Reaction: The isocyanate intermediate is subsequently reacted with another equivalent of 3-methyl-1,1-dioxidotetrahydrothiophene to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the tetrahydrothiophene rings can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Urea derivatives with different substituents on the nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to specific sites. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-2-yl)urea: Similar structure but with the thiophene rings attached at different positions.
1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-4-yl)urea: Another positional isomer with different attachment points on the thiophene rings.
1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
Uniqueness
1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is unique due to its specific substitution pattern and the presence of two 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H20N2O5S2 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1,3-bis(3-methyl-1,1-dioxothiolan-3-yl)urea |
InChI |
InChI=1S/C11H20N2O5S2/c1-10(3-5-19(15,16)7-10)12-9(14)13-11(2)4-6-20(17,18)8-11/h3-8H2,1-2H3,(H2,12,13,14) |
InChI-Schlüssel |
IBHIZKUNRVYAHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)NC2(CCS(=O)(=O)C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-(3,4-dimethylphenyl)-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126696.png)

![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acet amide](/img/structure/B12126716.png)
![N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12126717.png)


![ethyl 4-[2-amino-3-(cyclopropylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate](/img/structure/B12126747.png)

![2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid](/img/structure/B12126756.png)


![7,7-Dimethyl-1-{[(3-pyridylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12126769.png)

amine](/img/structure/B12126783.png)
